molecular formula C15H12BrFN2OS B403641 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B403641
M. Wt: 367.2g/mol
InChI Key: DMYPGWGCMQDSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the introduction of bromine and fluorine atoms into the benzimidazole ring. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds include other benzimidazole derivatives with different substituents. For example:

    6-BROMO-2-([2-(2-FLUOROPHENOXY)ETHYL]THIO)-1H-BENZIMIDAZOLE: A closely related compound with similar chemical properties.

    ETHYL 6-BROMO-5-((2-FLUOROBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE: Another compound with a benzimidazole core but different substituents. The uniqueness of 6-BROMO-2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE lies in its specific combination of bromine, fluorine, and sulfur atoms, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H12BrFN2OS

Molecular Weight

367.2g/mol

IUPAC Name

6-bromo-2-[2-(2-fluorophenoxy)ethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C15H12BrFN2OS/c16-10-5-6-12-13(9-10)19-15(18-12)21-8-7-20-14-4-2-1-3-11(14)17/h1-6,9H,7-8H2,(H,18,19)

InChI Key

DMYPGWGCMQDSIO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br)F

Canonical SMILES

C1=CC=C(C(=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br)F

Origin of Product

United States

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